molecular formula C24H16ClN3O2S B11536776 (3Z)-6-chloro-7-methyl-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-6-chloro-7-methyl-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11536776
M. Wt: 445.9 g/mol
InChI Key: RDAOBKCKHNRMAP-UHFFFAOYSA-N
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Description

6-CHLORO-7-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a thiazolidine ring, an indole moiety, and various substituents such as chlorine and methyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-7-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-7-methylindole-2,3-dione with thiosemicarbazide to form the thiazolidine ring. This is followed by cyclization and subsequent functional group modifications to introduce the phenyl and phenylimino substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-7-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

6-CHLORO-7-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-CHLORO-7-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-CHLORO-7-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity provides a versatile platform for chemical modifications and potential biological activities.

Properties

Molecular Formula

C24H16ClN3O2S

Molecular Weight

445.9 g/mol

IUPAC Name

6-chloro-3-(4-hydroxy-3-phenyl-2-phenylimino-1,3-thiazol-5-yl)-7-methylindol-2-one

InChI

InChI=1S/C24H16ClN3O2S/c1-14-18(25)13-12-17-19(22(29)27-20(14)17)21-23(30)28(16-10-6-3-7-11-16)24(31-21)26-15-8-4-2-5-9-15/h2-13,30H,1H3

InChI Key

RDAOBKCKHNRMAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C(C(=O)N=C12)C3=C(N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)O)Cl

Origin of Product

United States

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